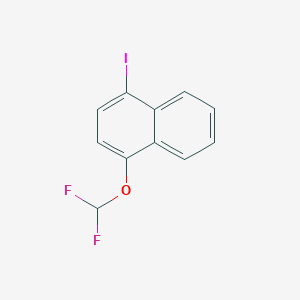![molecular formula C12H16N6O5 B13901420 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamidoxime, 4-amino-7-beta-D-ribo furanosyl- CAS No. 22242-89-3](/img/structure/B13901420.png)
7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamidoxime, 4-amino-7-beta-D-ribo furanosyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamidoxime, 4-amino-7-beta-D-ribo furanosyl- is a complex organic compound known for its significant applications in medicinal chemistry. This compound is part of the pyrrolopyrimidine family, which is recognized for its diverse biological activities and potential therapeutic uses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamidoxime, 4-amino-7-beta-D-ribo furanosyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the synthesis might start with a pyrimidine derivative, which undergoes a series of reactions including amination, ribosylation, and carboxamidoxime formation under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamidoxime, 4-amino-7-beta-D-ribo furanosyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted pyrrolopyrimidines .
科学的研究の応用
7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamidoxime, 4-amino-7-beta-D-ribo furanosyl- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anti-cancer, anti-viral, and anti-bacterial agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamidoxime, 4-amino-7-beta-D-ribo furanosyl- involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in critical biological pathways. For instance, it may act as an inhibitor of kinases, which are enzymes that play a key role in cell signaling and growth .
類似化合物との比較
Similar Compounds
- 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide, 4-amino-7-pentofuranosyl-
- 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide, 4-amino-2-methyl-7-beta-D-ribofuranosyl-
Uniqueness
What sets 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamidoxime, 4-amino-7-beta-D-ribo furanosyl- apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for targeted therapeutic applications and advanced chemical synthesis .
特性
CAS番号 |
22242-89-3 |
|---|---|
分子式 |
C12H16N6O5 |
分子量 |
324.29 g/mol |
IUPAC名 |
4-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxypyrrolo[2,3-d]pyrimidine-5-carboximidamide |
InChI |
InChI=1S/C12H16N6O5/c13-9(17-22)4-1-18(11-6(4)10(14)15-3-16-11)12-8(21)7(20)5(2-19)23-12/h1,3,5,7-8,12,19-22H,2H2,(H2,13,17)(H2,14,15,16) |
InChIキー |
UJSNJRHHJZOXPZ-UHFFFAOYSA-N |
異性体SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)/C(=N/O)/N |
正規SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4S)-2-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,3-thiazolidin-3-yl]ethanone](/img/structure/B13901338.png)
![[(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol](/img/structure/B13901344.png)
![Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate](/img/structure/B13901352.png)
![Ethyl 3H-benzo[e]indole-2-carboxylate](/img/structure/B13901355.png)

![8-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13901378.png)




![benzyl 4-[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]piperazine-1-carboxylate](/img/structure/B13901402.png)



